6,7-Dihydro-2-methyl-4(5H) benzofuranone
Overview
Description
6,7-Dihydro-2-methyl-4(5H) benzofuranone is a benzofuran derivative . It consists of a fused benzene and furan ring . The molecular formula is C9H10O2 and the molecular weight is 150.17 .
Physical And Chemical Properties Analysis
6,7-Dihydro-4(5H)-benzofuranone has a boiling point of 115-118 °C/16 mmHg (lit.) and a melting point of 30-34 °C (lit.) . Its density is 1.162 g/mL at 25 °C (lit.) .Scientific Research Applications
Thermochemical Properties
Research has explored the thermochemical properties of 6,7-Dihydro-4(5H)-benzofuranone. The standard molar enthalpy of formation and vaporization were measured, contributing to the understanding of its thermodynamic behavior. This information is crucial for its applications in various chemical processes (Sousa, Morais, & Matos, 2013).
Synthesis and Reactivity
The compound's reactivity has been studied, particularly in the context of 1,6-additions to related furanone derivatives. These reactions are significant in synthetic organic chemistry, providing insights into the compound's potential in creating diverse chemical structures (Wyss, Révész, & Scheffold, 1981).
Antioxidant Properties
Benzofuranone compounds, which include 6,7-Dihydro-2-methyl-4(5H) benzofuranone, have been examined for their antioxidant properties. Their structural characteristics in both solid and solution states, along with their thermodynamic driving forces for releasing protons and electrons, highlight their potential as antioxidants (Zhu, Zhou, Wang, Li, & Jing, 2011).
Intramolecular Reactions
Studies have focused on the intramolecular reactions of compounds similar to 6,7-Dihydro-2-methyl-4(5H) benzofuranone. Understanding these reactions is important for synthesizing complex organic structures, which could have implications in pharmaceutical and materials science (Nielsen & Archibald, 1969).
Electrochemical Studies
Electrochemical studies involving benzofuran derivatives have provided insights into the synthesis of new compounds. These findings are significant for the development of novel materials and chemical processes (Moghaddam et al., 2006).
Polyfunctionalized Synthesis
Research into the efficient synthesis of polyfunctionalized benzofuran-4(5H)-ones, including derivatives of 6,7-Dihydro-2-methyl-4(5H) benzofuranone, has implications for the creation of multifunctional chemical compounds (Ma, Tu, Ning, Jiang, & Tu, 2014).
Biotechnological Synthesis
Biotechnological methods have been used for the enantioselective synthesis of dihydrobenzofuranone derivatives. This approach is increasingly important in pharmaceutical chemistry for producing optically pure compounds (Caliskan & Ay, 2018).
Antioxidation Kinetics in Polymers
The role of benzofuranone compounds in stabilizing polymers against oxidative degradation has been examined. Their effectiveness as chain-breaking antioxidants is significant for the development of more durable polymer materials (Cai, Meng, Shen, & Xin, 2012).
Pesticide Intermediates
6,7-Dihydro-2-methyl-4(5H) benzofuranone has been utilized in the synthesis of intermediates for pesticides, demonstrating its potential in agricultural chemistry (Xiaojun, 2005).
Application in Phytochemistry
Phytochemical investigations have identified compounds structurally related to 6,7-Dihydro-2-methyl-4(5H) benzofuranone, contributing to our understanding of natural products chemistry (Ren, Qi, & Shi, 2008).
Antibacterial and Cytotoxic Activities
Research has been conducted on derivatives of benzofuranone for their antibacterial activity, highlighting its potential applications in medicinal chemistry (Hadj-Esfandiari et al., 2007).
properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYBHIUTDAALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423628 | |
Record name | 6,7-Dihydro-2-methyl-4(5H) benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
CAS RN |
50615-16-2 | |
Record name | 6,7-Dihydro-2-methyl-4(5H) benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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